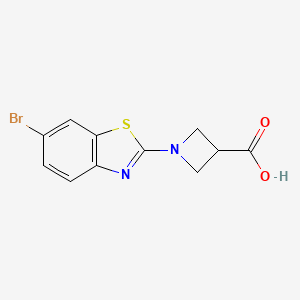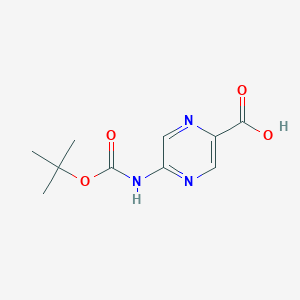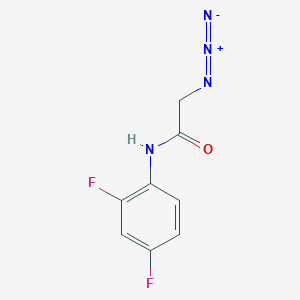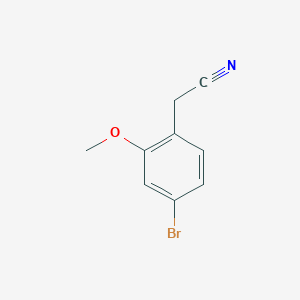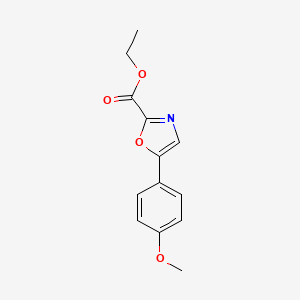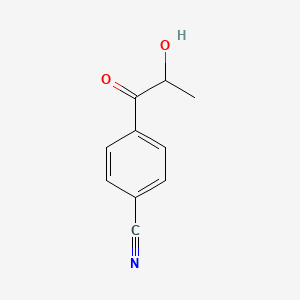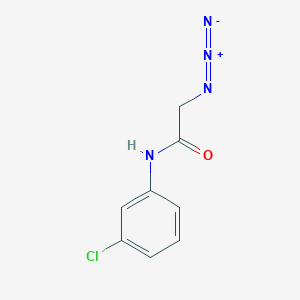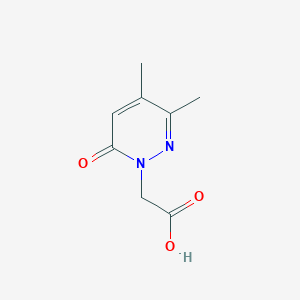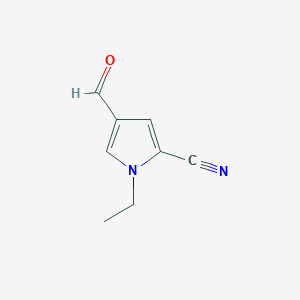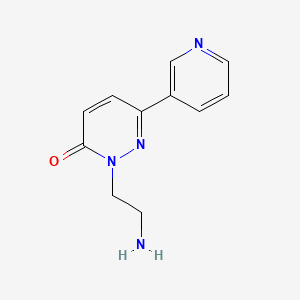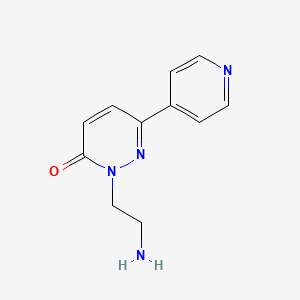![molecular formula C13H18N2O3 B1523362 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid CAS No. 1184267-73-9](/img/structure/B1523362.png)
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Descripción general
Descripción
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid, also known as 3-Methyl-2-phenylcarbamoylmethylpropanamide, is an organic compound belonging to the class of carboxylic acids and amides. It is a colorless solid that is soluble in water and other organic solvents. This compound has a wide range of applications in both scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Polymorphism
Research on amino alcohols and their salts with quinaldinate has provided insights into hydrogen bonding and polymorphism, where different amino alcohols, including those structurally similar to the compound of interest, have been synthesized and analyzed for their crystal structures. These studies reveal the significance of NH3+ and carboxylate moieties in forming distinct hydrogen bonding patterns and π-π stacking interactions, leading to various polymorphic forms. Such insights are critical for understanding the physical properties and stability of pharmaceutical compounds (Podjed & Modec, 2022).
Carbamate Formation
Investigations into carbamate formation, particularly in systems involving amino alcohols like 2-amino-2-methyl-1-propanol, under different CO2 loadings and temperatures have provided valuable data for the development of carbon capture and storage (CCS) technologies. These studies, through techniques like nuclear magnetic resonance (NMR) spectroscopy, help in understanding the kinetics and thermodynamics of carbamate formation, a reaction relevant to the environmental and pharmaceutical industries (Ciftja, Hartono, & Svendsen, 2014).
Antimicrobial Activity
The synthesis of N-substituted-β-amino acid derivatives, incorporating various moieties such as 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline, highlights the potential of these compounds in antimicrobial applications. Some synthesized derivatives have shown promising antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida tenuis. This line of research opens avenues for developing new antimicrobial agents (Mickevičienė et al., 2015).
Organometallic Chemistry and Antibacterial Activity
The exploration of organometallic compounds, including those with carboxylic acid derivatives, in medicinal chemistry, provides a novel approach to drug development. The synthesis of planar chiral organometallic compounds and their evaluation against bacterial strains showcase the integration of organometallic chemistry into the search for new antibacterial agents. Although the initial results may not always show high activity, they contribute significantly to the understanding and development of organometallic antibiotics (Patra, Merz, & Metzler-Nolte, 2012).
Propionic Acid Recovery
The recovery of propionic acid from aqueous solutions using reactive extraction methods underscores the importance of such compounds in industrial applications. Studies focused on the extraction efficiency and mechanisms provide essential data for the design of processes in the chemical, pharmaceutical, and food industries. These methods aim to improve the sustainability and efficiency of production processes by recovering valuable carboxylic acids from waste streams (Keshav, Chand, & Wasewar, 2009).
Safety And Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Propiedades
IUPAC Name |
3-[methyl-[2-(2-methylanilino)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-5-3-4-6-11(10)14-12(16)9-15(2)8-7-13(17)18/h3-6H,7-9H2,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMJMBSFUOULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



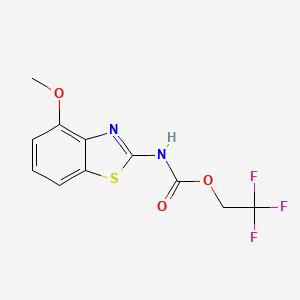
![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)
